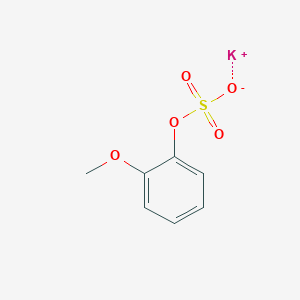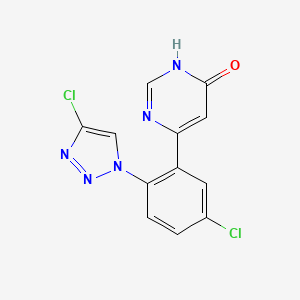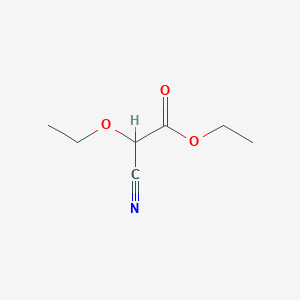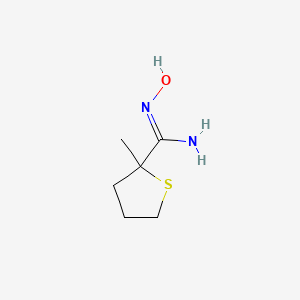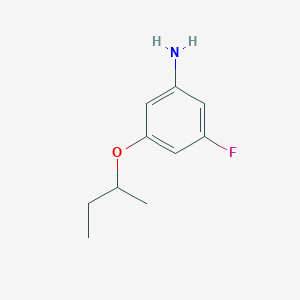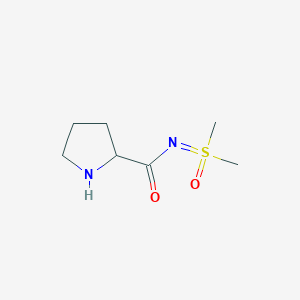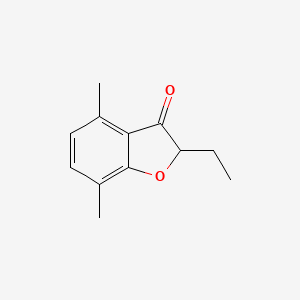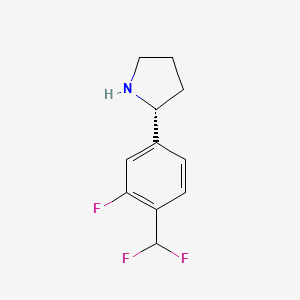
(R)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)-3-fluorobenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-(Difluoromethyl)-3-fluorobenzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound may influence metabolic pathways by altering the activity of key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-(Trifluoromethyl)phenyl)pyrrolidine: A structurally similar compound with a trifluoromethyl group instead of a difluoromethyl group.
2-(4-Fluorophenyl)pyrrolidine: A simpler analog with only a fluorophenyl group.
Uniqueness
®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorophenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R)-2-[4-(difluoromethyl)-3-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
BAJFXBUQNKWHIH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)C(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


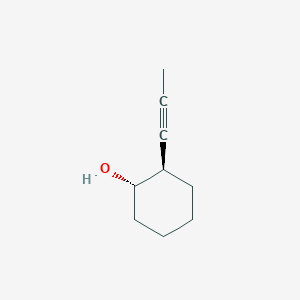
![[2-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B13326611.png)
![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
![{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13326619.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)

